2-(1,5,6,7-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetic acid
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Overview
Description
(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetic acid is a heterocyclic compound that features a triazolopyrimidine core fused with a tetrahydro ring and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes optimization of reaction conditions such as temperature, solvent, and catalyst to achieve efficient synthesis. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyrimidine core can be reduced under specific conditions.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Substituted acetic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further investigation in these areas.
Medicine
In medicinal chemistry, (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetic acid is explored for its potential therapeutic applications. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of certain products.
Mechanism of Action
The mechanism of action of (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine): Similar core structure but different substituents.
(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine): Another related compound with a pyridine ring.
Uniqueness
(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetic acid is unique due to its specific combination of a triazolopyrimidine core with a sulfanylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10N4O2S |
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Molecular Weight |
214.25 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetic acid |
InChI |
InChI=1S/C7H10N4O2S/c12-5(13)4-14-7-10-9-6-8-2-1-3-11(6)7/h1-4H2,(H,8,9)(H,12,13) |
InChI Key |
VTSYLHIRQQISIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NN=C(N2C1)SCC(=O)O |
Origin of Product |
United States |
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